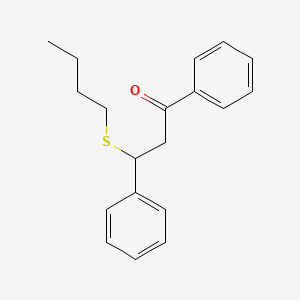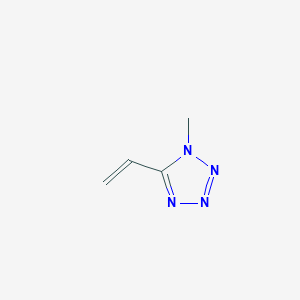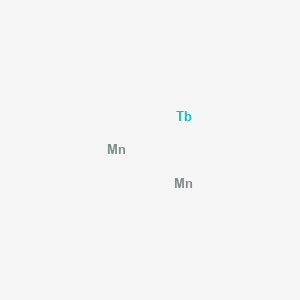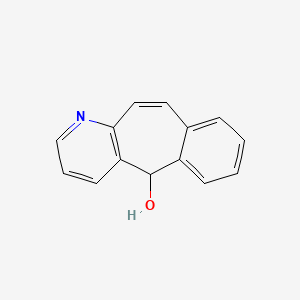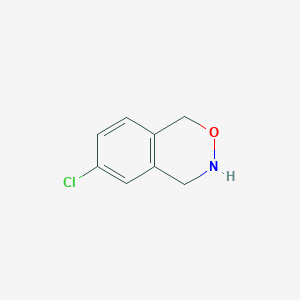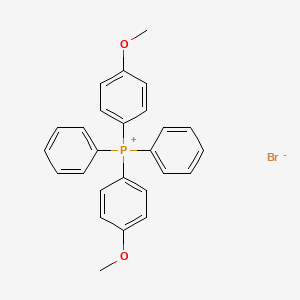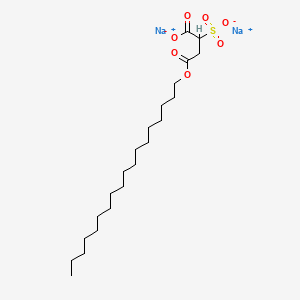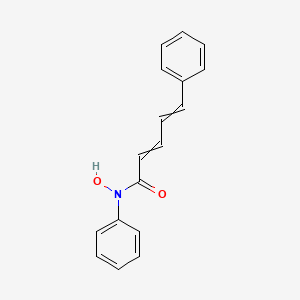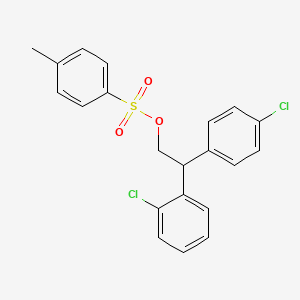![molecular formula C15H10N4O3S2 B14707683 4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo- CAS No. 15246-94-3](/img/structure/B14707683.png)
4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-: is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound features a thiazolidinone ring with a phenyl group at the third position, a thioxo group at the second position, and a 4-nitrophenylazo group at the fifth position. This unique structure contributes to its wide range of applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-thiazolidinone derivatives typically involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters . For the specific compound 4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-, the synthesis can be achieved through the following steps:
Formation of Thiosemicarbazone: Thiosemicarbazide reacts with an appropriate aldehyde or ketone to form thiosemicarbazone.
Cyclization: The thiosemicarbazone undergoes cyclization with α-haloketones or α-haloesters to form the thiazolidinone ring.
Industrial Production Methods: Industrial production of thiazolidinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, the compound has been studied for its antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of various bacterial and fungal strains .
Medicine: The compound’s anti-inflammatory and anticancer activities make it a potential candidate for drug development. It has been investigated for its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression .
Industry: In the industrial sector, the compound is used in the synthesis of dyes and pigments due to its azo group, which imparts vibrant colors .
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of specific enzymes and pathways. For example, its anticancer activity is attributed to the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division . The compound’s anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
2-Thioxo-4-thiazolidinone: Similar structure but lacks the 4-nitrophenylazo group.
4-Thiazolidinone: Basic structure without the thioxo and azo groups.
Thiazolidine-2,4-dione: Contains a dione group instead of the thioxo group.
Uniqueness: The presence of the 4-nitrophenylazo group and the thioxo group in 4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo- imparts unique chemical and biological properties. These functional groups enhance its reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
15246-94-3 |
|---|---|
Fórmula molecular |
C15H10N4O3S2 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
5-[(4-nitrophenyl)diazenyl]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10N4O3S2/c20-14-13(17-16-10-6-8-12(9-7-10)19(21)22)24-15(23)18(14)11-4-2-1-3-5-11/h1-9,13H |
Clave InChI |
KIKSVMRLSMRXDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(SC2=S)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


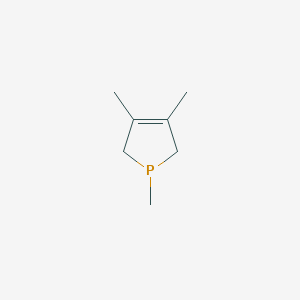
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)

